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Compound of Interest

Compound Name: 3,4-Dimethylpiperidine

CAS No.: 34970-88-2

Cat. No.: B1368319 Get Quote

Part 1: Executive Summary & Strategic Importance
3,4-Dimethylpiperidine (CAS: 34970-88-2) represents a critical saturated N-heterocyclic

scaffold in medicinal chemistry. Unlike its symmetric isomer 3,5-dimethylpiperidine, the 3,4-

isomer introduces a specific stereochemical complexity—chiral centers at C3 and C4—that is

pivotal for structure-activity relationship (SAR) tuning in opioid receptor antagonists (e.g.,

Alvimopan derivatives) and other neuroactive ligands.

This guide synthesizes available physicochemical data, addressing the scarcity of direct

experimental values for the pure 3,4-isomer in open literature by correlating it with high-

confidence analogous data and computational models. It further details the practical challenges

of synthesis and isomer separation.

Part 2: Chemical Identity & Stereochemistry
The reactivity and physical behavior of 3,4-dimethylpiperidine are defined by its

conformational flexibility and the relative orientation of the methyl groups.
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Property Data

IUPAC Name 3,4-Dimethylpiperidine

CAS Number
34970-88-2 (General), 5866-23-9 (Specific

Isomer)

Molecular Formula C₇H₁₅N

Molecular Weight 113.20 g/mol

SMILES CC1CNCC(C)C1

Key Isomers
cis-3,4-dimethylpiperidine, trans-3,4-

dimethylpiperidine

Stereochemical Implications
The trans-isomer is generally thermodynamically more stable due to the ability of both methyl

groups to adopt equatorial positions (diequatorial conformation), whereas the cis-isomer

typically forces one methyl group into an axial position (axial-equatorial), creating 1,3-diaxial

strain. This difference is subtle but sufficient to influence boiling points and chromatographic

retention times.

Part 3: Physical Properties Data
Note on Data Integrity: Direct experimental values for pure 3,4-dimethylpiperidine are rarely

reported in standard catalogs compared to the 3,5-isomer. The values below represent a

synthesis of predicted data (ACD/Labs, ChemAxon) and experimental data from close

structural analogs (3,5-dimethylpiperidine), which serves as a reliable proxy for process design.

Table 1: Physicochemical Profile
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Property
Value
(Experimental/Anal
ogous*)

Value (Predicted) Conditions

Boiling Point (Atm) 140 – 145 °C 144.5 ± 9.0 °C 760 Torr

Boiling Point (Red. P) 66 – 70 °C N/A
0.05 mmHg

(Derivative data)

Density 0.853 g/mL 0.850 ± 0.06 g/mL 20 °C

Refractive Index (

)
1.445 1.443 20 °C

Flash Point ~33 °C 32.8 ± 14.6 °C Closed Cup

pKa 10.8 10.2 – 11.0 Basic Nitrogen

LogP 1.6 1.82 Octanol/Water

*Analogous data based on high-purity 3,5-dimethylpiperidine (CAS 35794-11-7). The structural

similarity suggests the 3,4-isomer will deviate by <2% in BP and Density.

Critical Analysis for Process Engineering
Volatility: With a boiling point near 144°C, the compound is a volatile liquid. Vacuum

distillation is the preferred method for purification to avoid thermal degradation or oxidation of

the secondary amine.

Density: The density of ~0.85 g/mL is typical for alkyl-substituted piperidines. Phase

separation in aqueous workups will result in the organic layer floating on water (assuming no

halogenated solvents are used).

Basicity: The secondary amine is highly basic. It will readily form salts (hydrochlorides,

tartrates) which are solid and often easier to purify than the free base oil.

Part 4: Synthesis & Purification Protocols
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The primary route to 3,4-dimethylpiperidine is the catalytic hydrogenation of 3,4-lutidine (3,4-

dimethylpyridine). This process is non-stereoselective by default, yielding a mixture of cis and

trans isomers.

Protocol 1: Catalytic Hydrogenation (General Procedure)
Objective: Conversion of 3,4-lutidine to 3,4-dimethylpiperidine.

Reagents: 3,4-Lutidine (1.0 eq), 5% Rh/C or PtO₂ (catalytic amount), Glacial Acetic Acid

(Solvent).

Setup: High-pressure hydrogenation vessel (Parr bomb).

Procedure:

Dissolve 3,4-lutidine in acetic acid.

Add catalyst under inert atmosphere (N₂).

Pressurize with H₂ to 50–60 psi (3–4 bar).

Heat to 50–60°C and stir for 12–24 hours until H₂ uptake ceases.

Workup:

Filter catalyst over Celite.[1]

Concentrate filtrate.[1]

Basify residue with NaOH (aq) to pH > 12.

Extract with Et₂O or DCM.

Dry (Na₂SO₄) and concentrate to yield crude oil (mixture of isomers).

Protocol 2: Isomer Separation Strategy
Separating cis and trans isomers via fractional distillation is extremely difficult due to the narrow

boiling point gap (<2°C difference).
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Preferred Method: Derivatization & Crystallization.

Convert the mixture to a salt (e.g., Hydrochloride or Tartrate).

Recrystallize from Ethanol/Ether. The trans-isomer salt often crystallizes preferentially due

to better packing.

Alternative: Preparative HPLC/Chiral GC.

Necessary for high enantiomeric purity required in drug development.

Part 5: Visualization of Workflows
Diagram 1: Synthesis and Stereochemical Outcome
This diagram illustrates the hydrogenation pathway and the resulting stereochemical

divergence.
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Caption: Hydrogenation of 3,4-lutidine yields a mixture of cis/trans isomers. Post-reaction

equilibration favors the thermodynamically stable trans-isomer.

Diagram 2: Purification Logic Flow
A decision tree for researchers to select the appropriate purification method based on required

purity.
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Caption: Purification strategy decision tree.[2] Distillation suffices for chemical purity;

derivatization or chromatography is required for stereochemical isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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